molecular formula C11H13N3O2 B5717505 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No. B5717505
M. Wt: 219.24 g/mol
InChI Key: WKEBJSAZIPEZLS-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide, also known as DMBA-N-acetamide, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis and cell death. The exact molecular targets of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide are still under investigation, but it is thought to interact with DNA and/or DNA-binding proteins, disrupting their function and leading to cellular dysfunction.
Biochemical and Physiological Effects
Studies have shown that N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide can induce DNA damage and cell death in cancer cells, suggesting its potential as an anticancer agent. However, N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide has also been shown to have toxic effects on normal cells, indicating the need for further investigation into its safety and efficacy. Additionally, N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide has been shown to have antioxidant properties, which may have implications for its use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide has several advantages as a research tool, including its high yield and purity, ease of synthesis, and potential applications in various fields. However, N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide also has limitations, including its toxicity to normal cells and the need for further investigation into its safety and efficacy.

Future Directions

There are several future directions for research on N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide. One area of focus is the development of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide derivatives with improved selectivity and efficacy as anticancer agents. Another area of interest is the use of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide as a tool for studying DNA damage and repair mechanisms. Additionally, the potential applications of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide in materials science and nanotechnology warrant further investigation.

Synthesis Methods

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide can be synthesized using a one-pot reaction of 2-aminobenzimidazole, methyl acetoacetate, and acetic anhydride. The reaction is carried out in the presence of a catalyst, which is typically a Lewis acid such as zinc chloride or ferric chloride. The resulting product is purified using column chromatography, yielding N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide in high yield and purity.

Scientific Research Applications

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide has been used as a tool to study protein-DNA interactions and the role of DNA damage in cancer development. In materials science, N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamidemide has been explored as a potential building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7(15)12-8-4-5-9-10(6-8)14(3)11(16)13(9)2/h4-6H,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEBJSAZIPEZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

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